Cas no 24744-57-8 (2,5-Cyclohexadiene-1-aceticacid, 3,5-dibromo-1-hydroxy-4-oxo-, ethyl ester)

2,5-Cyclohexadiene-1-aceticacid, 3,5-dibromo-1-hydroxy-4-oxo-, ethyl ester structure
24744-57-8 structure
Nome del prodotto:2,5-Cyclohexadiene-1-aceticacid, 3,5-dibromo-1-hydroxy-4-oxo-, ethyl ester
Numero CAS:24744-57-8
MF:C10H10Br2O4
MW:353.992002010345
CID:261937
PubChem ID:100322

2,5-Cyclohexadiene-1-aceticacid, 3,5-dibromo-1-hydroxy-4-oxo-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,5-Cyclohexadiene-1-aceticacid, 3,5-dibromo-1-hydroxy-4-oxo-, ethyl ester
    • 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate
    • (Carboxymethyl)bis(2-hydroxyethyl)octadecylammonium hydroxide
    • [bis(2-hydroxyethyl)(octadecyl)ammonio]acetate
    • 2,6-Dibromo-4-carboethoxymethyl-4-hydroxy-2,5-cyclohexadienon
    • 2,6-dibromo-4-hydroxy-4-ethoxycarbonylmethylcyclohexa-2,5-dien-1-one
    • AC1L3JV3
    • AC1Q22BP
    • AR-1A9202
    • CTK8E0636
    • EINECS 246-056-1
    • KST-1A3110
    • NSC 289071
    • NSC289071
    • 24744-57-8
    • 2,5-CYCLOHEXADIENE-1-ACETIC ACID, 3,5-DIBROMO-1-HYDROXY-4-OXO-, ETHYL ESTER
    • 3,5-Dibromo-1-hydroxy-4-oxo-2,5-cyclohexadien-1-ethylacetate
    • J5LDXFQ2XN
    • DTXSID40947667
    • NSC-289071
    • UNII-J5LDXFQ2XN
    • Ethyl (3,5-dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
    • Inchi: InChI=1S/C10H10Br2O4/c1-2-16-8(13)5-10(15)3-6(11)9(14)7(12)4-10/h3-4,15H,2,5H2,1H3
    • Chiave InChI: LXZLYHJZZYJITG-UHFFFAOYSA-N
    • Sorrisi: CCOC(CC1(C=C(Br)C(=O)C(Br)=C1)O)=O

Proprietà calcolate

  • Massa esatta: 351.8945
  • Massa monoisotopica: 351.89458g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 362
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.6Ų
  • XLogP3: 2.4

Proprietà sperimentali

  • PSA: 63.6
  • LogP: 1.81100
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.